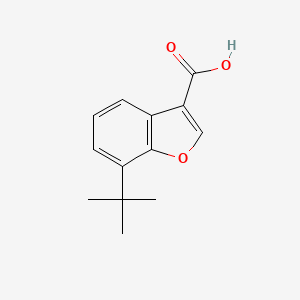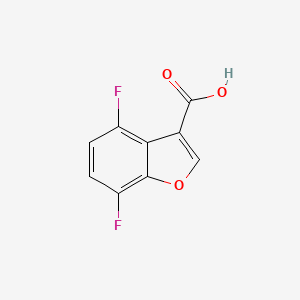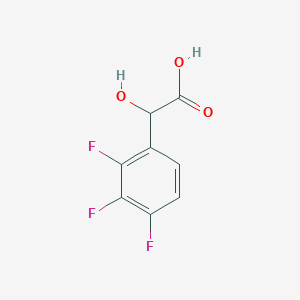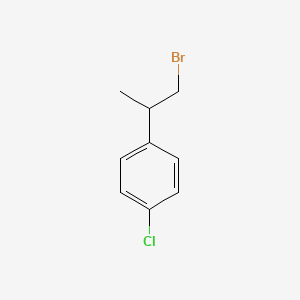
1-(1-bromopropan-2-yl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromopropan-2-yl)-4-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromopropyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-4-chlorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-chloropropiophenone followed by a Grignard reaction. The reaction conditions typically include the use of magnesium in diethyl ether, followed by the addition of bromine to achieve the desired brominated product .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Bromopropan-2-yl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the compound can yield the corresponding alkane or alkene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Substitution: 1-(1-Hydroxypropan-2-yl)-4-chlorobenzene.
Oxidation: 4-Chlorobenzoic acid.
Reduction: 1-(1-Propyl)-4-chlorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromopropan-2-yl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Wirkmechanismus
The mechanism of action of 1-(1-bromopropan-2-yl)-4-chlorobenzene involves its interaction with various molecular targets. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. This property is exploited in organic synthesis to introduce functional groups into molecules. Additionally, the compound’s aromatic ring can participate in π-π interactions, influencing its reactivity and binding affinity with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromopropan-2-yl)benzene: Lacks the chlorine substituent, resulting in different reactivity and applications.
1-(1-Bromopropan-2-yl)-3-chlorobenzene: Positional isomer with the chlorine atom at a different position on the benzene ring, leading to variations in chemical behavior.
1-(1-Bromopropan-2-yl)-2-chlorobenzene: Another positional isomer with distinct properties and reactivity.
Uniqueness: 1-(1-Bromopropan-2-yl)-4-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and potential applications. The presence of both halogen atoms allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1-(1-bromopropan-2-yl)-4-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTICVIAOUGREAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
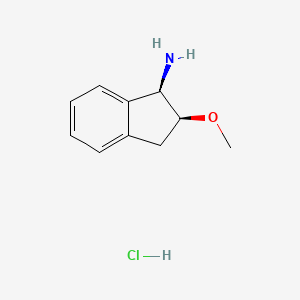
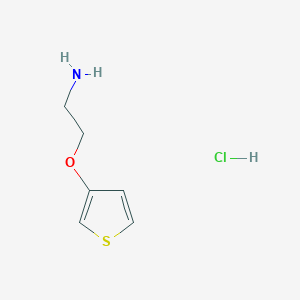
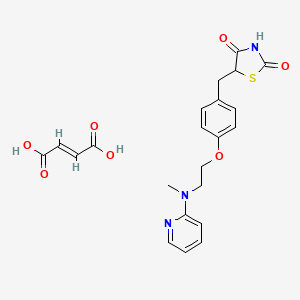
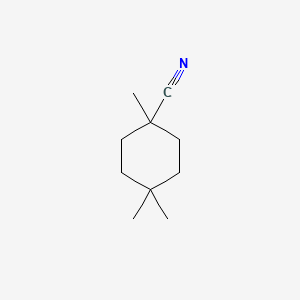
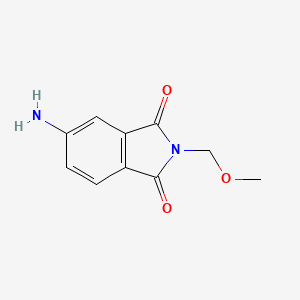
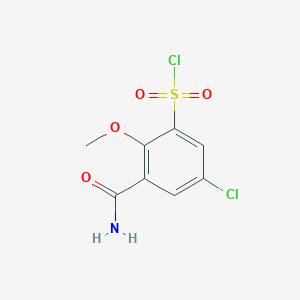
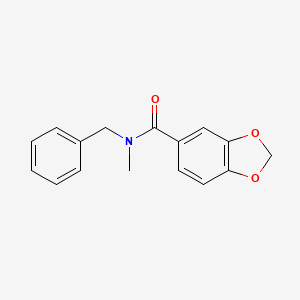
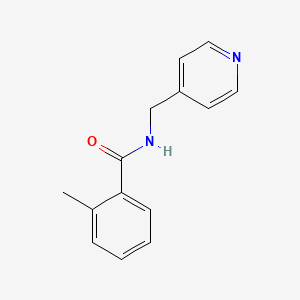
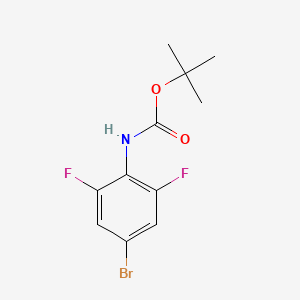
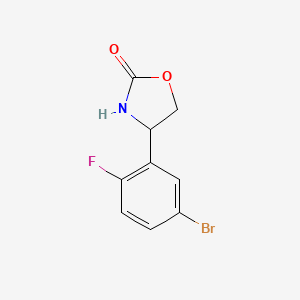
![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)
